molecular formula C8H7FN2 B064933 4-Amino-3-fluorophenylacetonitrile CAS No. 180149-19-3

4-Amino-3-fluorophenylacetonitrile

Cat. No.: B064933
CAS No.: 180149-19-3
M. Wt: 150.15 g/mol
InChI Key: UKKWYLDRWNSBKL-UHFFFAOYSA-N
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Description

4-Amino-3-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H7FN2. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a nitrile group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluorophenylacetonitrile typically involves the following steps:

    Nitrile Formation: The starting material, 3-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with sodium cyanide to form 3-fluorobenzyl cyanide.

    Amination: The 3-fluorobenzyl cyanide is then subjected to a reduction reaction using lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluorophenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-fluorophenylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential therapeutic applications include the development of drugs for treating neurological disorders and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-chlorophenylacetonitrile
  • 4-Amino-3-bromophenylacetonitrile
  • 4-Amino-3-iodophenylacetonitrile

Uniqueness

4-Amino-3-fluorophenylacetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This makes it particularly valuable in the design of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

2-(4-amino-3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWYLDRWNSBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372217
Record name 4-Amino-3-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180149-19-3
Record name 4-Amino-3-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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